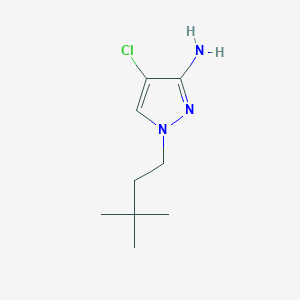

4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

Description

4-Chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3,3-dimethylbutyl substituent at the N1 position and a chlorine atom at the C4 position of the pyrazole ring. These compounds are typically synthesized via alkylation or coupling reactions (e.g., using substituted benzyl halides or alkylating agents) .

Properties

Molecular Formula |

C9H16ClN3 |

|---|---|

Molecular Weight |

201.70 g/mol |

IUPAC Name |

4-chloro-1-(3,3-dimethylbutyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H16ClN3/c1-9(2,3)4-5-13-6-7(10)8(11)12-13/h6H,4-5H2,1-3H3,(H2,11,12) |

InChI Key |

WKVBEQRJRRWEGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by reaction with terminal alkynes . This method is efficient and tolerates various functional groups and sterically hindered substrates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at the N1 position critically influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Molecular Properties of Selected Pyrazol-3-Amine Derivatives

Key Observations:

- Steric Effects : Bulky substituents like 3,3-dimethylbutyl may reduce solubility but improve metabolic stability compared to smaller alkyl chains (e.g., methoxypropyl) .

- Biological Relevance : Benzyl-substituted analogs are frequently explored for pharmaceutical applications, while alkyl-substituted variants (e.g., 3-methoxypropyl) may serve as intermediates in drug discovery .

Biological Activity

4-Chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C₉H₁₆ClN₃

Molecular Weight: 201.70 g/mol

CAS Number: 1340269-18-2

| Property | Value |

|---|---|

| Molecular Weight | 201.70 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that pyrazole derivatives, including this compound, may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit specific enzymes associated with disease pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Antiviral Activity: Some studies have suggested that pyrazole compounds can inhibit viral replication by targeting viral proteases.

- Anticancer Properties: Pyrazoles have been explored for their potential to induce apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in preclinical models. In a study examining various pyrazole derivatives, this compound was noted for its ability to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines .

Anticancer Activity

The anticancer activity of pyrazole compounds has been well-documented. In vitro studies have shown that certain pyrazoles can induce cell cycle arrest and apoptosis in various cancer cell lines . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

-

Case Study on Anti-inflammatory Effects:

- Objective: To assess the anti-inflammatory properties of various pyrazole derivatives.

- Findings: Compounds similar to this compound exhibited significant reductions in edema and inflammatory cytokine levels in animal models.

-

Case Study on Antiviral Properties:

- Objective: To evaluate the efficacy of pyrazole compounds against viral infections.

- Findings: Certain derivatives demonstrated potent inhibitory effects on viral replication in vitro, suggesting that structural modifications could enhance antiviral activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.